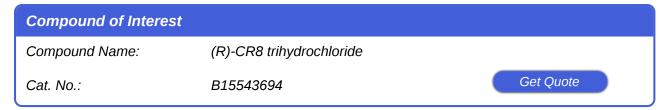


Technical Guide: (R)-CR8 Trihydrochloride Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of **(R)-CR8 trihydrochloride**, a potent cyclin-dependent kinase (CDK) inhibitor. The information herein is intended to support research and development activities by providing key physicochemical data, detailed experimental methodologies, and a visualization of its mechanism of action.

Physicochemical Properties and Solubility

(R)-CR8 trihydrochloride is the salt form of (R)-CR8, enhancing its aqueous solubility. The following tables summarize the reported solubility data in various solvents.

Table 1: Solubility of (R)-CR8 Trihydrochloride in Common Solvents



Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Methodological Notes
DMSO	50 - 100[1][2][3][4]	92.44 - 184.87[2][4]	May require ultrasonication to achieve complete dissolution[1][4].
Water	54.09 - 100[2][3]	100 - 184.87[2][3]	As the trihydrochloride salt, it exhibits good aqueous solubility.
Ethanol	25[2]	46.21[2]	Soluble, but to a lesser extent than in DMSO or water.

Table 2: In Vivo Formulation Solubility of (R)-CR8

Trihvdrochloride

Solvent System	Concentration (mg/mL)	Molar Concentration (mM)
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	≥ 2.17	≥ 4.01
10% DMSO >> 90% (20% SBE-β-CD in saline)	≥ 2.17	≥ 4.01
10% DMSO >> 90% corn oil	≥ 2.17	≥ 4.01

Stability Profile

(R)-CR8 trihydrochloride exhibits good stability under appropriate storage conditions.

Table 3: Stability of (R)-CR8 Trihydrochloride



Form	Storage Temperature	Duration	Notes
Powder	-20°C[1]	≥ 2 years[1]	Store in a dry, dark place.
In DMSO	-80°C	6 months	Aliquot to avoid repeated freeze-thaw cycles.
In DMSO	-20°C	1 month	For shorter-term storage.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the solubility and stability of **(R)-CR8 trihydrochloride**.

Protocol for Determining Equilibrium Solubility

This protocol describes a method for determining the equilibrium solubility of **(R)-CR8 trihydrochloride** in a given solvent.

Materials:

- (R)-CR8 trihydrochloride powder
- Selected solvent (e.g., DMSO, water)
- Calibrated analytical balance
- Vortex mixer
- · Orbital shaker or rotator
- Temperature-controlled incubator
- 0.22 μm syringe filters



· High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of (R)-CR8 trihydrochloride powder to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
 - Tightly cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a temperature-controlled incubator (e.g., 25°C) on an orbital shaker or rotator.
 - Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation is reached.
- Sample Collection and Preparation:
 - After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Filter the supernatant through a 0.22 μm syringe filter to remove any undissolved particles.
 - Immediately dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
- Quantification by HPLC:
 - Analyze the diluted sample using a validated stability-indicating HPLC method (see section 3.3).
 - Determine the concentration of (R)-CR8 in the sample by comparing its peak area to a standard curve of known concentrations.



- Calculation:
 - Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol for Stability Testing in Solution

This protocol outlines a method for assessing the stability of **(R)-CR8 trihydrochloride** in a solvent over time under specific storage conditions.

Materials:

- (R)-CR8 trihydrochloride stock solution (e.g., 10 mM in DMSO)
- Calibrated analytical balance
- Vortex mixer
- Temperature- and humidity-controlled stability chambers
- Light-protective storage containers (e.g., amber vials)
- HPLC system with UV detector

Procedure:

- Sample Preparation:
 - Prepare a stock solution of (R)-CR8 trihydrochloride in the desired solvent at a known concentration.
 - Aliquot the solution into multiple light-protective containers.
- Storage Conditions:
 - Store the aliquots under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
 - Include a control group stored at -80°C.



· Time Points:

- At specified time points (e.g., 0, 1, 3, 6, and 12 months), remove one aliquot from each storage condition for analysis.
- Sample Analysis:
 - Analyze the samples using a validated stability-indicating HPLC method (see section 3.3).
 - Quantify the remaining concentration of (R)-CR8 and identify any degradation products.
- Data Evaluation:
 - Compare the concentration of (R)-CR8 at each time point to the initial concentration (time
 to determine the percentage of degradation.
 - Analyze the chromatograms for the appearance of new peaks, which may indicate degradation products.

Representative HPLC Method for Quantification

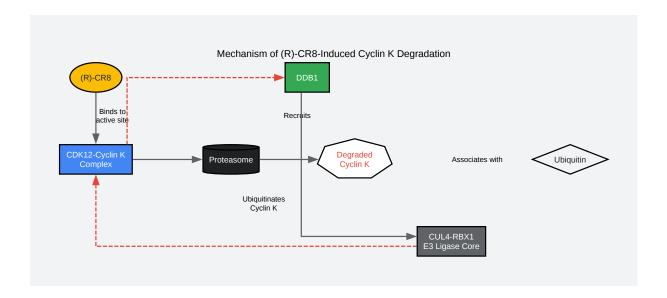
This is a representative HPLC method that can be adapted and validated for the quantification of (R)-CR8.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 292 nm
- Injection Volume: 10 μL
- Column Temperature: 30°C
- Standard Curve: Prepare a series of dilutions of **(R)-CR8 trihydrochloride** of known concentrations in the mobile phase to generate a standard curve for quantification.



Mechanism of Action: Signaling Pathway Visualization

(R)-CR8 functions as a molecular glue, inducing the degradation of Cyclin K. This mechanism is distinct from traditional competitive inhibition of CDK activity.

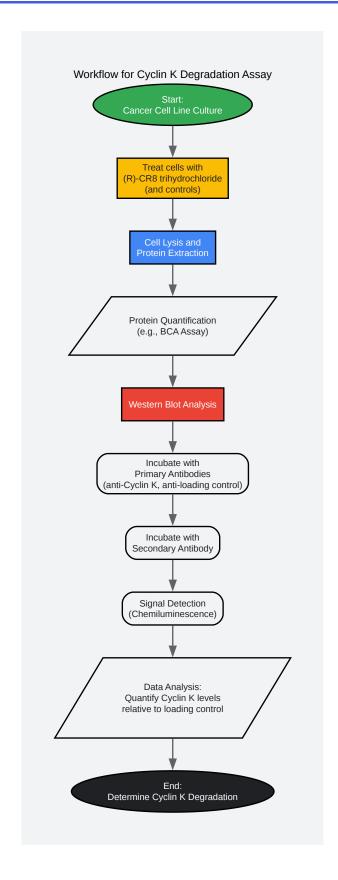


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Caption: (R)-CR8 acts as a molecular glue to induce the degradation of Cyclin K.

Experimental Workflow for Assessing Cyclin K Degradation





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Caption: A typical workflow for evaluating (R)-CR8-induced Cyclin K degradation.



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